molecular formula C27H27ClN2O4 B11295148 6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one CAS No. 1092345-75-9

6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11295148
CAS No.: 1092345-75-9
M. Wt: 479.0 g/mol
InChI Key: NZRIBTLIHSRAPX-UHFFFAOYSA-N
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Description

The compound 6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic molecule that features a furochromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furochromenone core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the furochromenone intermediate with 3-chlorophenylpiperazine under suitable conditions, such as heating in the presence of a base.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Biology: It is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

The uniqueness of 6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one lies in its specific structural features, such as the furochromenone core and the presence of the piperazine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1092345-75-9

Molecular Formula

C27H27ClN2O4

Molecular Weight

479.0 g/mol

IUPAC Name

6-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-2,3,5-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C27H27ClN2O4/c1-16-18(3)33-24-15-25-23(14-22(16)24)17(2)21(27(32)34-25)7-8-26(31)30-11-9-29(10-12-30)20-6-4-5-19(28)13-20/h4-6,13-15H,7-12H2,1-3H3

InChI Key

NZRIBTLIHSRAPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C)C

Origin of Product

United States

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